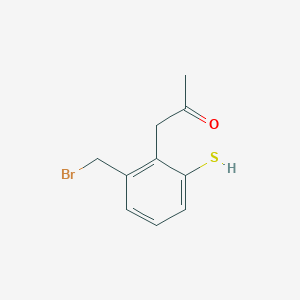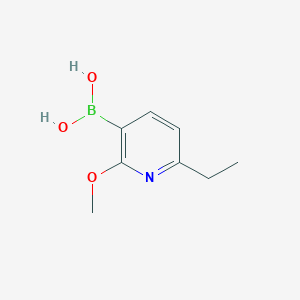![molecular formula C15H11F3O3 B14075364 Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate typically involves the trifluoromethylation of a biphenyl precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of flow chemistry techniques can enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s trifluoromethyl group enhances the metabolic stability of biologically active molecules.
Medicine: It is incorporated into pharmaceuticals to improve drug properties such as bioavailability and efficacy.
Industry: The compound is used in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance binding affinity to target proteins and enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate
- Methyl 3-hydroxy-4’-(difluoromethyl)-[1,1’-biphenyl]-4-carboxylate
- Methyl 3-hydroxy-4’-(chloromethyl)-[1,1’-biphenyl]-4-carboxylate
Uniqueness
The presence of the trifluoromethyl group in Methyl 3-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability compared to its difluoromethyl and chloromethyl analogs. These properties make it particularly valuable in pharmaceutical and agrochemical applications .
Propiedades
Fórmula molecular |
C15H11F3O3 |
|---|---|
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-4-[4-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)12-7-4-10(8-13(12)19)9-2-5-11(6-3-9)15(16,17)18/h2-8,19H,1H3 |
Clave InChI |
GTTOOWIHOGUTGF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)



![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)

![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)


